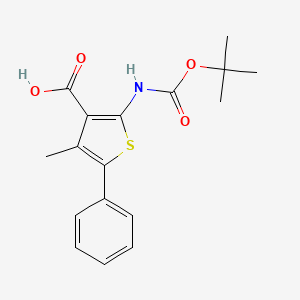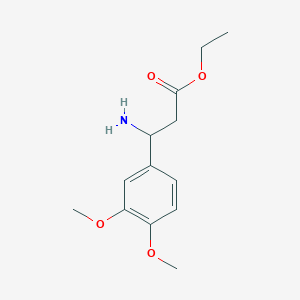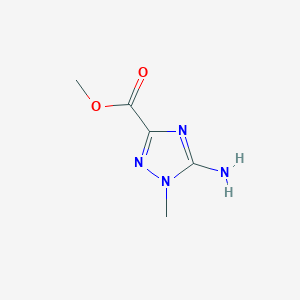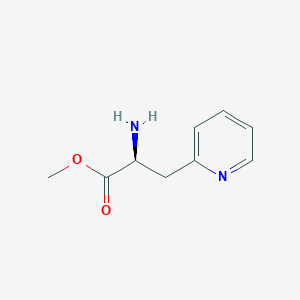
methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, attached to a propanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with an appropriate ester. One common method involves the use of 2-aminopyridine and methyl acrylate as starting materials. The reaction is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxo compounds, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of methyl (2S)-2-amino-3-(pyridin-2-yl)propanoate.
Methyl 3-(pyridin-2-yl)propanoate: A structurally similar compound with different functional groups.
2-Methylpyridine: A related compound with a methyl group instead of an amino group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-4-2-3-5-11-7/h2-5,8H,6,10H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
YPUMFYLWBZTWHR-QMMMGPOBSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CC=CC=N1)N |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


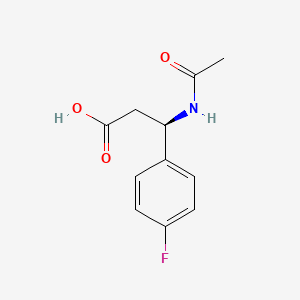
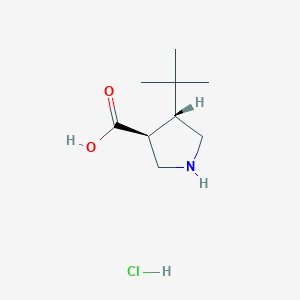
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13504270.png)
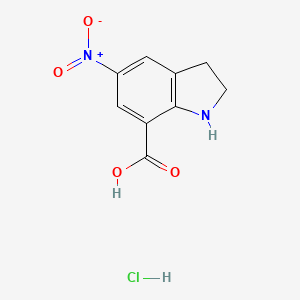
![11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione](/img/structure/B13504284.png)


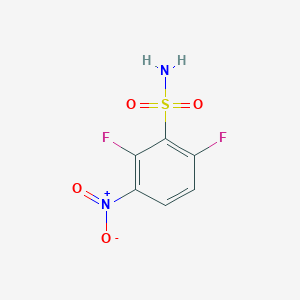
![1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13504295.png)
![7-Chloro-5-methylfuro[2,3-c]pyridine](/img/structure/B13504299.png)

